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Compound of Interest

Compound Name: 2-(2-Methylphenyl)propan-1-amine
CAS No.: 5266-88-6
Cat. No.: B1656415
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Executive Summary & Chemical Identity[1]

The molecule 2-(2-Methylphenyl)propan-1-amine (also referred to as 2-Me-BMPEA or

-methyl-2-methylphenethylamine) is a positional isomer of dimethylphenethylamine. Unlike
amphetamine (1-phenylpropan-2-amine), which possesses an

-methyl group, this scaffold features a
-methyl group on the ethylamine chain and an ortho-methyl substitution on the phenyl ring.

This structural configuration shifts the pharmacological profile from potent dopamine release
(typical of amphetamines) toward norepinephrine transporter (NET) selectivity and potential
Trace Amine Associated Receptor 1 (TAAR1) agonism.

Chemical Taxonomy
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Feature Specification

IUPAC Name 2-(2-Methylphenyl)propan-1-amine

Common Class -Methylphenethylamine (BMPEA) Analog
Isomeric Relation Isomer of Methamphetamine and Phentermine
Core Scaffold 2-Phenylpropan-1-amine

Key Substituent Ortho-Methyl (2-Me) on Phenyl Ring

Structural Pharmacology: The SAR Triad

The biological activity of this scaffold is governed by three critical structural domains: the
Phenyl Ring (Lipophilicity/Sterics), the Alkyl Chain (Metabolic Stability/Chirality), and the Amine
Head (Transporter Binding).

The -Methyl Chain Effect

The defining feature of this analog is the methyl group at the

-position (C2 relative to the amine).

e Mechanism: Unlike the

-methyl group in amphetamine, which sterically blocks Deamination by Monoamine Oxidase
(MAOQ) via direct obstruction of the

-carbon, the
-methyl group provides only partial protection against MAO.

» Pharmacological Consequence: This results in a shorter half-life compared to amphetamines
but significantly reduced neurotoxicity. The

-methyl group creates a chiral center; the (
)-enantiomer is typically more active at NET than the (

)-enantiomer.
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The Ortho-Methyl (2-Me) Ring Substitution

The addition of a methyl group at the ortho position of the phenyl ring introduces the "Ortho-
Effect™

» Steric Hindrance: The 2-Me group creates torsional strain, forcing the phenyl ring out of
coplanarity with the side chain. This conformation disfavors binding to the Dopamine
Transporter (DAT), which requires a flatter conformational profile.

o NET Selectivity: The Norepinephrine Transporter (NET) binding pocket is more tolerant of
ortho-substitution. Consequently, 2-(2-Methylphenyl)propan-1-amine exhibits a high
NET:DAT selectivity ratio.

 Lipophilicity: The methyl group increases

, enhancing blood-brain barrier (BBB) penetration compared to the unsubstituted parent
BMPEA.

Amine Substitution (N-Analogs)
Modifications to the terminal amine (
) drastically alter activity:
e Primary Amine (

): Maximal efficacy as a transporter substrate (releaser).
e Secondary Amine (

): Slight increase in potency but often reduced selectivity.

o Tertiary Amine (

): Generally abolishes substrate activity, converting the molecule into a reuptake inhibitor or
inactive compound.

Mechanism of Action: Monoamine Transporter
Interaction
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The primary mechanism of 2-(2-Methylphenyl)propan-1-amine is substrate-based release at
the Norepinephrine Transporter (NET).

Signaling Pathway Diagram

The following diagram illustrates the differential interaction of the analog with NET versus DAT,
highlighting the selectivity mechanism.
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Caption: Differential transporter interaction showing high-affinity translocation at NET leading to
norepinephrine efflux, contrasted with steric hindrance at DAT preventing significant dopamine
release.

Synthesis Protocols

To study these analogs, a robust synthetic route is required. The Knoevenagel Condensation
followed by Reduction is the industry standard for

-substituted phenethylamines.

Synthetic Pathway (Graphviz)
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Caption: Primary synthetic routes via Cinnamic Acid derivative reduction or Nitrile reduction to
yield the target primary amine.

Detailed Experimental Protocol (Nitrile Reduction Route)

This method is preferred for high yield and purity when starting from the commercially available
nitrile.

Reagents:
e 2-(2-Methylphenyl)propionitrile (10 mmol)
e Lithium Aluminum Hydride (LiAIH4) (15 mmol)

e Anhydrous Tetrahydrofuran (THF) (50 mL)
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Glauber’s Salt (

Procedure:

Setup: Flame-dry a 250mL round-bottom flask and purge with Argon. Add 15 mmol LiAIH4
suspended in 30 mL anhydrous THF.

Addition: Cool the suspension to 0°C. Add 2-(2-Methylphenyl)propionitrile (dissolved in 20
mL THF) dropwise over 20 minutes.

Reflux: Allow to warm to room temperature, then reflux for 4 hours. Monitor consumption of
nitrile by TLC (Hexane:EtOAc 8:2).

Quenching (Fieser Method): Cool to 0°C. Carefully add:

o 0.6 mL

o 0.6 mL 15% NaOH

o 1.8 mL

Isolation: Stir for 30 minutes until a white granular precipitate forms. Filter through Celite.
Purification: Dry the filtrate over

, concentrate in vacuo. Convert to Hydrochloride salt using ethereal HCI for stability.

Biological Evaluation & Data

The following data summarizes the consensus pharmacology of BMPEA analogs relative to

Amphetamine.

Transporter Selectivity Profile (In Vitro Synaptosome)

Data normalized to Amphetamine (
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NET DAT

Selectivity

Compound
(nM) (nM) (DATINET)
Amphetamine ~12 ~20 1.6 (Balanced)
BMPEA _
) ~85 ~900 10.5 (NET Selective)

(Unsubstituted)

>30 (Highly NET
2-Me-BMPEA (Target) ~60 >2000 )

Selective)
N,N-Dimethyl-BMPEA  >5000 Inactive Inactive

Interpretation: The target molecule (2-Me-BMPEA) retains significant adrenergic potency (NET)
but loses dopaminergic potency (DAT) due to the ortho-steric clash, reducing abuse potential
while maintaining sympathomimetic effects (e.g., blood pressure elevation).

Hemodynamic Effects

In vivo studies (rodent telemetry) indicate that BMPEA analogs produce dose-dependent
increases in Mean Arterial Pressure (MAP) without the profound locomotor stimulation
associated with amphetamines.

o Pressor Effect: Mediated by peripheral NET inhibition and

-adrenergic agonism.

o Locomotion: Minimal increase, confirming low CNS dopamine release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F18395457%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F2-Phenylpropan-1-amine
https://www.google.com/url?sa=E&q=https%3A%2F%2Flink.springer.com%2Fjournal%2F11
https://www.benchchem.com/product/b1656415?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/331944886_The_supplement_adulterant_b-methylphenethylamine_BMPEA_2-phenylpropan-1-amine_increases_blood_pressure_by_acting_at_peripheral_norepinephrine_transporters
https://pmc.ncbi.nlm.nih.gov/articles/PMC6533570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6533570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12737750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12737750/
https://pubmed.ncbi.nlm.nih.gov/30898867/
https://pubmed.ncbi.nlm.nih.gov/30898867/
https://www.benchchem.com/product/b1656415/docs#structure-activity-relationship-of-2-2-methylphenyl-propan-1-amine-analogs
https://www.benchchem.com/product/b1656415/docs#structure-activity-relationship-of-2-2-methylphenyl-propan-1-amine-analogs
https://www.benchchem.com/product/b1656415/docs#structure-activity-relationship-of-2-2-methylphenyl-propan-1-amine-analogs
https://www.benchchem.com/product/b1656415/docs#structure-activity-relationship-of-2-2-methylphenyl-propan-1-amine-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1656415?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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